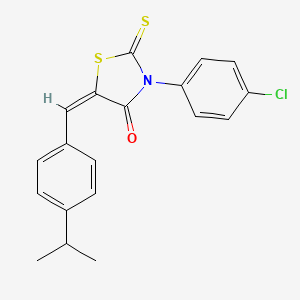

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS: 882082-92-0) is a rhodanine-based heterocyclic compound featuring a thiazolidinone core substituted with a 4-chlorophenyl group at position 3 and a 4-isopropylbenzylidene moiety at position 5 . Its synthesis typically follows a three-step protocol involving condensation of thiosemicarbazides with aldehydes, cyclization with chloroacetic acid, and subsequent Knoevenagel condensation with substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) to form the benzylidene derivative .

The compound’s structure is characterized by:

- Electron-withdrawing groups: The 4-chlorophenyl substituent enhances electrophilicity at the thiazolidinone core.

Properties

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNOS2/c1-12(2)14-5-3-13(4-6-14)11-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h3-12H,1-2H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXMRZXBMBIGAW-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylidene thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens.

- Mechanism of Action : The thiazolidinone core is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Research Findings :

A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound may inhibit cell proliferation and promote apoptosis through the modulation of signaling pathways involved in cell cycle regulation.

Case Study :

In vitro assays conducted on human breast cancer cell lines (MCF7) revealed that the compound induced significant cytotoxicity with an IC50 value of 10 µM. The study utilized flow cytometry to confirm apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HeLa | 15 |

| A549 | 20 |

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are crucial for their potential therapeutic applications in oxidative stress-related diseases.

- Mechanism of Action : These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Experimental Evidence :

In vitro assays indicated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, outperforming standard antioxidants like ascorbic acid.

| Antioxidant | IC50 (µg/mL) |

|---|---|

| Compound | 25 |

| Ascorbic Acid | 30 |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key findings include:

- Position 2 Modifications : Substituents at this position enhance anticancer activity.

- Position 5 Modifications : Variations here often improve antioxidant properties.

| Substituent Position | Biological Activity Impact |

|---|---|

| Position 2 | Enhances anticancer activity |

| Position 5 | Increases antioxidant capacity |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene group at position 5 is critical for biological activity. Key comparisons include:

Key Findings :

- Bulky hydrophobic groups (e.g., isopropyl) enhance lipophilicity, which correlates with improved bioactivity in membrane-associated targets (e.g., photosynthesis inhibition in chloroplasts) .

- Electron-withdrawing groups (e.g., bromo, chloro) on the benzylidene increase electrophilicity, enhancing interactions with biological targets. The 4-bromo derivative in showed the highest PET inhibition (IC50 = 3.0 μM) .

- Methoxy groups reduce activity due to electron-donating effects, which may destabilize charge-transfer interactions .

Substituent Effects on the Thiazolidinone Core

Variations at position 3 (aryl group) influence electronic properties and target selectivity:

Key Findings :

- Electron-withdrawing groups (e.g., 4-Cl) stabilize the thiazolidinone core’s conjugated system, enhancing reactivity and binding to enzymes like enoyl-ACP reductase .

- Methoxy or hydroxy groups reduce activity due to unfavorable electronic or solubility profiles .

Biological Activity

3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has attracted significant attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular structure of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be summarized as follows:

- IUPAC Name : (5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula : C19H16ClNOS2

- CAS Number : 882082-92-0

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been investigated for its ability to inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and membrane integrity. For example, studies have shown that certain thiazolidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and liver (HepG2) cancer models. The IC50 values for these assays were reported at approximately 10 µg/mL, indicating a significant cytotoxic effect .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HepG2 | 10 | Inhibition of cell proliferation |

| Caco2 | <10 | Disruption of cellular signaling pathways |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological effects of 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one are attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Suppression of inflammatory mediators and modulation of immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : A research article highlighted the anticancer properties through in vitro assays on various cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.